dimethyl-1H-1,2,4-triazole-5-carbonitrile

Description

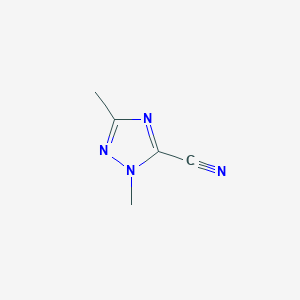

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-4-7-5(3-6)9(2)8-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTILBDYDMYYBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Dimethyl 1h 1,2,4 Triazole 5 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring

The aromatic 1,2,4-triazole ring is generally susceptible to both electrophilic and nucleophilic attack, with the outcome influenced by the nature of the substituents and reaction conditions. Due to the presence of three nitrogen atoms, the triazole ring is electron-deficient, which can influence its reactivity.

Electrophilic substitution on the nitrogen atoms of the 1,2,4-triazole ring is a common reaction. nih.gov Alkylation, for instance, can occur at different nitrogen positions, and the regioselectivity is often dependent on the alkylating agent and the reaction conditions. uzhnu.edu.uasemanticscholar.orgresearchgate.net For 1,2,4-triazole derivatives, the N1 and N2 positions are typically the most nucleophilic and therefore the primary sites for electrophilic attack. youtube.com The presence of two methyl groups at the C3 and C5 positions may sterically hinder attack at the adjacent nitrogen atoms, potentially influencing the regiochemical outcome of such reactions.

Nucleophilic substitution reactions on the carbon atoms of the 1,2,4-triazole ring are also possible, particularly when a good leaving group is present. nih.gov The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles.

Transformations and Functional Group Interconversions of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional handle that can undergo a variety of transformations, providing access to a range of other functional groups.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. researchgate.netchemistrysteps.comlumenlearning.com The conditions for these transformations can often be controlled to selectively isolate the amide intermediate.

Reduction: The carbonitrile group is readily reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comwizeprep.comyoutube.combyjus.commasterorganicchemistry.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce nitriles. wizeprep.com

Cycloaddition Reactions: The carbonitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. acgpubs.org This reactivity offers a pathway to more complex heterocyclic systems.

Reactivity of the Dimethyl Substituents: Alkylation, Oxidation, and Further Functionalization

The methyl groups attached to the triazole ring at positions 3 and 5 are generally less reactive than the ring itself or the carbonitrile group. However, under specific conditions, they can be functionalized.

Alkylation: While direct alkylation of the methyl groups is challenging, deprotonation with a strong base to form a carbanion, followed by reaction with an electrophile, could potentially lead to chain extension.

Oxidation: Strong oxidizing agents can potentially oxidize the methyl groups to carboxylic acids. However, the stability of the triazole ring under such harsh conditions would be a critical factor. Milder oxidation might yield hydroxymethyl or formyl derivatives.

Ring-Opening and Rearrangement Reactions of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is generally stable due to its aromatic character. However, under forcing conditions or through specific reaction pathways, ring-opening and rearrangement reactions can occur.

One notable rearrangement in triazole chemistry is the Dimroth rearrangement, which typically involves the isomerization of 1-substituted 1,2,3-triazoles. While less common for 1,2,4-triazoles, analogous rearrangements involving ring-opening and re-cyclization could potentially be induced by heat or chemical reagents, leading to different isomeric structures. nih.govdoaj.org For instance, thermal rearrangement of 4-substituted 4H-1,2,4-triazoles to the corresponding 1-substituted 1H-1,2,4-triazoles has been observed. nih.gov

Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving Dimethyl-1H-1,2,4-triazole-5-carbonitrile

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there is extensive literature on the cross-coupling of halogenated or otherwise activated triazoles, the direct C-H activation of a dimethyl-substituted triazole-carbonitrile is less common.

Palladium-catalyzed reactions such as the Suzuki and Heck reactions are widely used to couple aryl or vinyl groups to heterocyclic rings. wikipedia.orgorganic-chemistry.orgnih.govnih.govchim.itmdpi.com For this compound, a potential strategy would involve prior halogenation of the triazole ring to enable these coupling reactions.

Copper-catalyzed reactions are also prevalent in triazole chemistry, often employed in cycloaddition reactions for their synthesis or in cross-coupling reactions. frontiersin.orgnih.gov

Photochemical and Electrochemical Reactivity of the Compound

Photochemical Reactivity: The photochemical behavior of this compound is not extensively documented. However, photochemical methods have been employed for the synthesis of 1,2,4-triazoles, which involves the cycloaddition of photochemically generated intermediates with nitriles. rsc.org The photostability of the target compound and its potential to undergo photo-induced rearrangements or cycloadditions would be an area for further investigation.

Electrochemical Reactivity: The electrochemical properties of this specific compound have not been widely studied. In general, heterocyclic compounds can undergo both oxidation and reduction at an electrode. The presence of the electron-withdrawing carbonitrile group and the nitrogen-rich triazole ring would influence the redox potentials of the molecule.

Elucidation of Reaction Intermediates and Transition States through Mechanistic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational chemistry.

For instance, in cycloaddition reactions, the nature of the transition state (concerted or stepwise) can be elucidated through kinetic studies and computational modeling. rsc.org Similarly, for substitution reactions, the identification of intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution, can provide valuable insights into the reaction pathway. Spectroscopic techniques like NMR can be instrumental in identifying and characterizing transient species.

Advanced Structural Elucidation and Conformational Analysis of Dimethyl 1h 1,2,4 Triazole 5 Carbonitrile and Its Derivatives

Analysis of Conformational Dynamics and Tautomerism in Solution and Solid State

The structural and electronic properties of 1,2,4-triazole (B32235) derivatives are profoundly influenced by tautomerism and conformational dynamics. For asymmetrically substituted triazoles like dimethyl-1H-1,2,4-triazole-5-carbonitrile, the position of the annular proton is not fixed, leading to the existence of multiple tautomeric forms. These phenomena dictate the molecule's reactivity, intermolecular interactions, and ultimately its function in various chemical systems. The analysis of these dynamic processes in both solution and solid states requires a combination of advanced spectroscopic and computational techniques.

Tautomeric Forms and Relative Stability

For a C-substituted 1,2,4-triazole ring, three potential prototropic tautomers can exist: the 1H, 2H, and 4H forms. The relative stability of these tautomers is highly dependent on the electronic nature of the substituents on the triazole ring. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), have shown that the substitution pattern is a critical determinant of the ground-state tautomer. researchgate.netresearchgate.net

For C5-substituted 1,2,4-triazoles, electron-donating groups such as the cyano (-CN) group tend to stabilize the N2–H tautomer. researchgate.net Conversely, electron-withdrawing groups at the same position often favor the N1–H tautomer. researchgate.net The N4–H form is frequently calculated to be the least stable of the three, often by a significant energy margin. researchgate.net The stability is governed by intramolecular interactions, such as repulsion or attraction between the substituent and the electron-rich or electron-deficient centers within the triazole ring. researchgate.net

Table 1: Theoretical Relative Stabilities of 1,2,4-Triazole-5-carbonitrile Tautomers This interactive table provides hypothetical relative Gibbs free energy values based on general computational findings for C5-substituted 1,2,4-triazoles. researchgate.net

| Tautomer | Gas Phase (ΔG, kcal/mol) | In Polar Solvent (e.g., Methanol) (ΔG, kcal/mol) | Key Stabilizing Factors |

| N1-H | 1.5 - 3.0 | 1.0 - 2.5 | Moderate stability; influenced by adjacent substituents. |

| N2-H | 0 (Most Stable) | 0 (Most Stable) | Stabilized by the C5-cyano group. researchgate.net |

| N4-H | > 5.0 | > 5.0 | Generally the least stable form. researchgate.net |

Conformational Analysis in Solution

In solution, the tautomers of this compound are often in a state of rapid dynamic equilibrium. nih.gov This proton exchange can make it difficult to characterize individual species using standard Nuclear Magnetic Resonance (NMR) spectroscopy, which may only show time-averaged signals. ufv.br

To overcome this, a combination of techniques is employed:

Computational Modeling: Quantum-chemical calculations are used to predict the relative stability and spectroscopic properties (e.g., NMR chemical shifts, UV/Vis spectra) of each possible tautomer and conformer. researchgate.netresearchgate.net The influence of the solvent is often modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Advanced NMR Spectroscopy: In some cases, low-temperature NMR studies can slow the proton exchange rate sufficiently to allow for the observation of distinct signals for each tautomer. Furthermore, 15N NMR can be particularly informative for identifying the protonation site.

UV/Vis Spectroscopy: This technique can be combined with theoretical calculations to assign structures. The experimental spectrum is compared with simulated spectra for the most stable tautomeric forms, weighted according to their calculated Boltzmann population, to determine the predominant species in solution. researchgate.net

The conformational dynamics for this specific compound are primarily related to the rotation of the two methyl groups. The energy barriers for methyl group rotation are typically low, leading to free rotation at room temperature.

Structural Elucidation in the Solid State

In the solid state, the dynamic equilibrium observed in solution is typically absent. The molecule is "locked" into a single, lowest-energy tautomeric and conformational state within the crystal lattice.

X-Ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state. It provides precise atomic coordinates, allowing for the unambiguous identification of the proton's location on a specific nitrogen atom, thus confirming the tautomeric form. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for stabilizing the crystal packing. scispace.commdpi.com For example, analysis can reveal how molecules are linked into networks through N—H···N hydrogen bonds. scispace.com

Solid-State NMR (SSNMR): For materials that are not amenable to single-crystal X-ray analysis, solid-state NMR techniques like 13C and 15N Cross-Polarization Magic Angle Spinning (CP-MAS) are invaluable. These methods provide information about the local chemical environment of each atom in the solid phase, allowing for the differentiation of tautomers based on distinct chemical shifts for the ring carbons and nitrogens.

The comparison between solution and solid-state data provides a comprehensive understanding of how the molecular environment (i.e., solvent interactions versus crystal packing forces) influences tautomeric preference and conformation.

Table 2: Techniques for Structural Analysis This interactive table summarizes the primary applications and findings from different analytical methods used to study the tautomerism and conformation of 1,2,4-triazole derivatives.

| Technique | State | Information Provided | Typical Findings for 1,2,4-Triazoles |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Solution | Time-averaged structure, identification of species in slow exchange. ufv.br | Often shows a single set of signals due to rapid tautomeric equilibrium. nih.gov |

| X-Ray Crystallography | Solid | Precise 3D structure, bond lengths/angles, intermolecular interactions. mdpi.com | Unambiguously identifies a single tautomer stabilized in the crystal lattice by forces like H-bonding. scispace.com |

| Solid-State NMR (CP-MAS) | Solid | Local chemical environments, confirmation of tautomeric form. | Differentiates between tautomers by resolving distinct signals for ring atoms. |

| Computational Chemistry (DFT) | Both | Relative energies of tautomers/conformers, predicted spectroscopic data. researchgate.netresearchgate.net | Predicts the most stable tautomer based on substituent effects and solvent conditions. researchgate.netresearchgate.net |

Computational and Theoretical Studies on Dimethyl 1h 1,2,4 Triazole 5 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

This section would have detailed calculations used to determine the molecule's electron distribution, orbital energies, and electrostatic potential. Such calculations provide insights into the molecule's stability, polarity, and the likely sites for chemical reactions.

Density Functional Theory (DFT) Studies for Reaction Pathways, Energy Profiles, and Spectroscopic Property Prediction

DFT is a powerful computational method used to model chemical reactions. This subsection would have presented findings on the mechanisms of reactions involving dimethyl-1H-1,2,4-triazole-5-carbonitrile, the energy changes that occur during these reactions, and predictions of its spectroscopic signatures (like IR and UV-Vis spectra).

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbital Theory) and Electron Density Distributions

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would have been presented here. The energy gap between these orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. The electron density distribution would further illustrate the reactive sites.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations model the physical movements of atoms and molecules over time. This section would have explored how molecules of this compound interact with each other and with solvent molecules, providing insights into its bulk properties and aggregation tendencies.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data. This subsection would have contained predicted Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies, which are invaluable for confirming the structure of a synthesized compound.

In Silico Design and Virtual Screening of Novel this compound Analogues

This section would have discussed the use of computational tools to design new molecules based on the this compound scaffold. Virtual screening techniques would be employed to predict the properties and potential biological activities of these new analogues, guiding future synthetic efforts.

Advanced Applications and Material Science Perspectives of Dimethyl 1h 1,2,4 Triazole 5 Carbonitrile

Dimethyl-1H-1,2,4-triazole-5-carbonitrile as a Ligand in Coordination Chemistry

The 1,2,4-triazole (B32235) ring is an excellent coordinating ligand due to the presence of multiple nitrogen atoms that can act as donor sites for metal ions. researchgate.net The specific structure of this compound allows it to form stable complexes with a variety of transition metals, leading to materials with tailored electronic and photophysical characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using triazole-based ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in a polar solvent, such as ethanol (B145695) or methanol. nih.govekb.eg The resulting coordination complexes often precipitate from the solution and can be isolated as crystalline solids. researchgate.net The coordination can occur through one or more of the nitrogen atoms of the triazole ring, enabling the ligand to act as a monodentate or a bridging bidentate ligand, connecting multiple metal centers.

Characterization of these newly formed metal complexes is crucial to determine their structure, composition, and properties. A suite of analytical techniques is employed for this purpose, providing comprehensive insight into the coordination environment of the metal ion.

Interactive Table: Common Characterization Techniques for Metal-Triazole Complexes

| Technique | Information Obtained | Typical Observations for Triazole Complexes | Reference |

| FTIR Spectroscopy | Identifies functional groups and confirms coordination. | Shifts in the stretching frequencies of C=N and N-N bonds within the triazole ring upon binding to a metal ion. | researchgate.netnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the molecular structure in solution. | Changes in the chemical shifts of protons and carbons near the coordination sites, confirming the ligand-metal interaction. | researchgate.netnih.gov |

| UV-Visible Spectroscopy | Investigates electronic transitions. | Appearance of new absorption bands corresponding to metal-to-ligand charge-transfer (MLCT) or d-d transitions. | researchgate.net |

| Single-Crystal X-ray Diffraction | Determines the precise 3D atomic structure, including bond lengths and angles. | Provides definitive proof of coordination, revealing the geometry of the complex (e.g., tetrahedral, square planar, octahedral). | rsc.orgrsc.org |

| Elemental Analysis | Confirms the stoichiometric ratio of elements (C, H, N) in the complex. | Matches the calculated elemental composition for the proposed molecular formula of the complex. | ekb.eg |

These characterization methods collectively provide a detailed picture of how this compound binds to metal centers and the resulting molecular architecture.

Tuning of Electronic and Photophysical Properties through Coordination

Interactive Table: Examples of Photophysical Tuning in Metal Complexes with N-Heterocyclic Ligands

| Complex Type | Modification | Effect on Emission | Wavelength Shift | Reference |

| Iridium(III) Carbazole Complexes | Change in ligand coordination position | Orange-Red to Green | 84 nm | shuaigroup.net |

| Platinum(II) Carbazole Complexes | Change in ligand coordination position | Yellow-Orange to Blue-Green | 67 nm | shuaigroup.net |

| Rhenium(I) Triazole Complexes | Modification of diimine ligand | Modulates LUMO energy | Varies with ligand | hud.ac.uk |

This principle of tunability makes complexes of this compound promising candidates for applications in light-emitting technologies.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov Triazole derivatives are well-suited for designing self-assembling systems due to their planar aromatic structure, which facilitates π-π stacking, and the presence of nitrogen atoms that can act as hydrogen bond acceptors.

The compound this compound possesses features conducive to self-assembly. The triazole ring can participate in stacking interactions, while the nitrogen atoms and the polar nitrile group can engage in hydrogen bonding or dipole-dipole interactions. These interactions can guide the molecules to organize into well-defined architectures like fibers, sheets, or complex networks. nih.gov In some cases, the presence of different inorganic anions can mediate the formation of diverse supramolecular structures, including helical, wave-like, or criss-cross patterns. acs.org The ability to form such ordered assemblies is a foundational step toward creating functional "bottom-up" nanomaterials.

Precursor in the Synthesis of Advanced Functional Materials (excluding direct human/animal applications)

Beyond its role as a ligand, this compound can serve as a fundamental building block for constructing more complex functional materials for use in electronics and polymer science.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

In the field of organic electronics, materials with specific charge-transport properties are essential. Nitrogen-containing heterocycles, including 1,2,4-triazole derivatives, are often investigated for their utility in OLEDs. researchgate.net Due to the electron-deficient nature of the triazole ring, these compounds can exhibit good electron-transporting and hole-blocking abilities. researchgate.net

The structure of this compound, with its electron-withdrawing nitrile group, further enhances its potential as an electron-transporting material. Such materials are crucial components in the emissive layers of OLEDs, helping to ensure that charge carriers (electrons and holes) combine efficiently to produce light. The development of emitters that exhibit thermally activated delayed fluorescence (TADF) is a key area of research, and donor-acceptor molecules are often employed for this purpose. nih.govsemanticscholar.org The triazole-carbonitrile moiety could function as a potent acceptor unit in the design of novel TADF emitters for highly efficient, metal-free OLEDs.

Polymer Chemistry and Network Materials

The 1,2,4-triazole ring is a stable heterocyclic unit that can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. ajchem-a.com The synthesis of polymers containing triazole units can be achieved through various polymerization techniques. nih.govmdpi.com

The nitrile group on this compound provides a reactive handle for polymerization. For example, the nitrile can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, which can then participate in polycondensation or other polymerization reactions. This versatility allows the compound to be used as a monomer or a cross-linking agent to create advanced polymer networks. These triazole-containing polymers are explored for applications where high thermal stability and specific electronic properties are required. rsc.org

Sensors and Chemosensors

There is no available scientific literature or research data concerning the use of this compound in the development of sensors or chemosensors. While the broader class of triazole-containing compounds has been investigated for sensing applications due to their ability to act as ligands for various analytes, specific studies on this particular dimethylated and carbonitrile-substituted derivative are absent from the reviewed sources.

Electrochemical Applications (e.g., Redox Active Materials)

Catalytic Applications

There is no documented use of this compound in catalytic applications according to the conducted literature search. While some triazole derivatives are used as ligands in catalysis or as organocatalysts, no studies have been published that specifically investigate or report the catalytic activity of this compound.

Compound Names Mentioned

As no specific data was available for the primary compound within the requested topics, no other chemical compounds are mentioned in this article.

Derivatives and Analogues of Dimethyl 1h 1,2,4 Triazole 5 Carbonitrile

Systematic Exploration of Structural Modifications and their Influence on Chemical Reactivity

The reactivity of the 1,2,4-triazole (B32235) ring is significantly influenced by the nature and position of its substituents. In the case of dimethyl-1H-1,2,4-triazole-5-carbonitrile, the two methyl groups and the carbonitrile moiety dictate its chemical behavior. The methyl groups, being electron-donating, generally increase the electron density of the triazole ring, which can affect its susceptibility to electrophilic attack. Conversely, the electron-withdrawing nature of the carbonitrile group at the 5-position decreases the electron density, influencing the acidity of the N-H proton and the reactivity of the adjacent carbon atoms.

Alkylation is a common structural modification of the 1,2,4-triazole ring. The alkylation of 1H-1,2,4-triazoles can occur at either the N1 or N4 position, and the regioselectivity is often dependent on the reaction conditions, such as the base and solvent used. chemicalbook.comresearchgate.net For an N-unsubstituted dimethyl-1H-1,2,4-triazole, alkylation would likely lead to a mixture of N1 and N4-alkylated products. The presence of substituents on the ring can further influence this regioselectivity.

The carbonitrile group itself is a versatile functional handle for a variety of chemical transformations. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions. The reactivity of the nitrile is influenced by the electronic properties of the triazole ring.

Synthesis of Substituted 1,2,4-Triazole-5-carbonitriles with Varied Functionalities

The synthesis of substituted 1,2,4-triazole-5-carbonitriles can be achieved through several synthetic routes, often involving the construction of the triazole ring from acyclic precursors. A common method for the synthesis of 1,2,4-triazoles is the reaction of hydrazides with various reagents. scispace.com For the synthesis of 1,2,4-triazole-5-carbonitriles, a key intermediate is often an acyl hydrazide which can be cyclized with a source of the remaining carbon and nitrogen atoms.

One approach to synthesizing substituted 1,2,4-triazoles involves the condensation of acetyl-hydrazide with a nitrile, followed by ring closure. frontiersin.org This method, which can be facilitated by microwave irradiation, offers an efficient route to various substituted 1,2,4-triazole derivatives.

Another versatile method for the synthesis of 1,5-disubstituted-1,2,4-triazoles utilizes oxamide-derived amidine reagents. These reagents react with hydrazine (B178648) hydrochloride salts under mild conditions to generate the desired triazole compounds in good yields. researchgate.net This approach allows for the introduction of various functionalities at the 5-position.

The following table outlines some general methods for the synthesis of substituted 1,2,4-triazoles, which could be adapted for the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product Type |

| Hydrazides and Formamide (B127407) | Microwave irradiation | Substituted 1,2,4-triazoles |

| Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical reaction | 1,5-disubstituted and 1-aryl 1,2,4-triazoles |

| Oxamide-derived amidine reagents and Hydrazine hydrochlorides | Mild conditions | 1,5-disubstituted-1,2,4-triazoles |

| Nitriles and Hydrazine | Condensation and cyclization | Substituted 1,2,4-triazoles |

Fused Heterocyclic Systems Incorporating the 1,2,4-Triazole-5-carbonitrile Moiety

The 1,2,4-triazole-5-carbonitrile scaffold is a valuable building block for the synthesis of fused heterocyclic systems. These fused systems are of significant interest due to their diverse biological activities. Common examples of such fused systems include triazolo[4,3-a]pyridines and triazolo[1,5-a]pyrimidines.

The synthesis of acs.orgnih.govontosight.aitriazolo[4,3-a]pyridines can be achieved through the oxidative cyclization of various aldehydes with 2-hydrazinopyridine. researchgate.net An efficient synthesis involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. acs.org More environmentally friendly methods include electrochemical synthesis, which allows for an intramolecular dehydrogenative C–N cross-coupling reaction. nih.gov

acs.orgnih.govontosight.aiTriazolo[1,5-a]pyrimidines are another important class of fused heterocycles. Their synthesis often involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. ontosight.ai The Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines also provides a route to the [1,5-a] isomers. ontosight.ai

The following table summarizes some synthetic strategies for fused 1,2,4-triazole systems.

| Fused System | Synthetic Approach | Key Intermediates/Reagents |

| acs.orgnih.govontosight.aiTriazolo[4,3-a]pyridines | Oxidative cyclization | Aldehydes, 2-hydrazinopyridine |

| acs.orgnih.govontosight.aiTriazolo[4,3-a]pyridines | Palladium-catalyzed addition and dehydration | Hydrazides, 2-chloropyridine |

| acs.orgnih.govontosight.aiTriazolo[1,5-a]pyrimidines | Cyclocondensation | Aminotriazoles, 1,3-dicarbonyl compounds |

| acs.orgnih.govontosight.aiTriazolo[1,5-a]pyrimidines | Dimroth rearrangement | 1,2,4-Triazolo[4,3-a]pyrimidines |

Structure-Reactivity and Structure-Property Relationships within Analogous Series

The structure-activity relationship (SAR) and structure-property relationship (SPR) of 1,2,4-triazole derivatives are crucial for the design of new molecules with desired chemical and biological properties. For 1,2,4-triazole-5-carbonitrile analogues, the nature of the substituents at the N1, N4, and C3 positions significantly impacts their properties.

In general, the introduction of electron-withdrawing groups on the triazole ring can increase the acidity of the N-H proton and influence the molecule's ability to participate in hydrogen bonding. ijsr.net Conversely, electron-donating groups can enhance the nucleophilicity of the ring nitrogens.

The lipophilicity of the molecule, a key factor in its pharmacokinetic profile, can be modulated by the nature of the alkyl or aryl substituents. For instance, increasing the length of an alkyl chain or introducing aromatic rings will generally increase lipophilicity.

The biological activity of 1,2,4-triazole derivatives is also highly dependent on their substitution pattern. For example, in a series of 1,2,4-triazoles designed as adenosine (B11128) receptor antagonists, mono- and dimethyl substitutions on a phenoxy ring did not significantly improve affinity, while para-substitutions led to a loss of affinity. This highlights the sensitive interplay between substituent position and biological activity.

The following table provides a conceptual overview of how different structural modifications might influence the properties of a this compound analogue.

| Structural Modification | Potential Effect on Reactivity | Potential Effect on Properties |

| Introduction of a bulky alkyl group at N1 | Steric hindrance may reduce reactivity at adjacent positions. | Increased lipophilicity. |

| Introduction of an electron-withdrawing group at C3 | Decreased nucleophilicity of the ring. | Altered electronic properties and potential for different intermolecular interactions. |

| Hydrolysis of the carbonitrile to a carboxylic acid | Introduction of a new reactive site for further functionalization. | Increased polarity and hydrogen bonding capability. |

| Reduction of the carbonitrile to an amine | Creation of a nucleophilic primary amine. | Increased basicity and potential for salt formation. |

Conclusion and Future Research Directions

Synthesis and Reactivity: Challenges and Opportunities for Dimethyl-1H-1,2,4-triazole-5-carbonitrile

The synthesis of polysubstituted 1,2,4-triazoles, particularly those bearing a carbonitrile group, presents a unique set of challenges and opportunities. The regioselective synthesis of specific isomers of this compound is a primary hurdle. Depending on the synthetic route, a mixture of N-methylated isomers (1-methyl, 2-methyl, or 4-methyl) can be formed, necessitating complex purification steps.

Challenges:

Regiocontrol in Methylation: Traditional methylation of the 1H-1,2,4-triazole ring often yields a mixture of N-methylated regioisomers. dtic.milresearchgate.net Achieving selective methylation at a specific nitrogen atom in the presence of a carbonitrile group at the 5-position requires carefully designed synthetic strategies. dtic.mil

Functional Group Tolerance: The development of synthetic routes that are tolerant to the reactive carbonitrile group is crucial. Many standard reaction conditions used for triazole synthesis might lead to unintended reactions of the nitrile functionality.

Scalability: While several methods exist for the laboratory-scale synthesis of substituted triazoles, developing scalable, efficient, and cost-effective processes for industrial applications remains a significant challenge. researchgate.net

Opportunities:

Novel Synthetic Methodologies: There is a growing interest in developing one-pot, multicomponent reactions to construct highly functionalized triazole rings with high regioselectivity. frontiersin.org Microwave-assisted organic synthesis also presents an opportunity for the rapid and efficient synthesis of such compounds. acs.org

Catalytic Approaches: The use of transition metal catalysts could offer a pathway to more selective and efficient syntheses. For instance, copper-catalyzed reactions have been effectively used in the synthesis of other functionalized triazoles. isres.org

Functionalization of the Triazole Core: The this compound scaffold provides multiple sites for further functionalization. The methyl groups can be modified, and the carbonitrile group can be transformed into other functional groups like amides, carboxylic acids, or tetrazoles, opening avenues for creating a diverse library of compounds.

A comparative overview of potential synthetic precursors for the triazole ring is presented in Table 1.

Table 1: Comparison of Precursors for 1,2,4-Triazole (B32235) Synthesis

| Precursor | Advantages | Disadvantages |

|---|---|---|

| Amidines | Readily available, good regioselectivity in some reactions. frontiersin.org | May require harsh reaction conditions. |

| Hydrazides | Versatile starting materials, can be used in one-pot syntheses. researchgate.net | Potential for side reactions. |

| Imidates | Can lead to high yields of triazoles. | May require multi-step synthesis of the imidate itself. |

Advancements in Theoretical and Computational Chemistry for Triazole Systems

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural, electronic, and reactive properties of heterocyclic systems like 1,2,4-triazoles. researchgate.netresearchgate.netnih.govmdpi.com These methods provide insights that can guide synthetic efforts and predict the behavior of novel compounds.

Key Areas of Computational Investigation:

Tautomeric Stability: For N-unsubstituted or monosubstituted triazoles, computational studies can predict the relative stability of different tautomers (e.g., 1H, 2H, and 4H). researchgate.net This is crucial for understanding the reactivity and biological activity of the molecule.

Reaction Mechanisms: DFT calculations can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and predict product distributions. researchgate.net

Molecular Properties: A range of molecular properties can be calculated, including frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moments. researchgate.netresearchgate.net These properties are essential for predicting reactivity, intermolecular interactions, and potential applications.

Spectroscopic Analysis: Computational methods can simulate spectroscopic data (e.g., NMR, IR, UV-Vis), which aids in the characterization and structural confirmation of newly synthesized compounds. researchgate.net

A summary of key computational parameters and their significance for triazole systems is provided in Table 2.

Table 2: Key Computational Parameters for Triazole Systems

| Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule, identifying sites for electrophilic and nucleophilic attack. researchgate.net |

| Dipole Moment | Provides information about the polarity of the molecule, which influences its solubility and intermolecular interactions. researchgate.net |

Emerging Areas of Application in Chemical Science and Technology

While specific applications for this compound are not yet established, the broader class of functionalized 1,2,4-triazoles and cyano-substituted heterocycles are showing immense promise in various fields. lifechemicals.comnanobioletters.comchemijournal.com

Medicinal Chemistry: 1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. ontosight.aizsmu.edu.uanih.govfrontiersin.org The unique electronic properties and hydrogen bonding capabilities of the triazole ring make it a valuable scaffold in drug design. nih.gov

Agrochemicals: Many commercial fungicides and herbicides contain the 1,2,4-triazole moiety. ontosight.ai The development of new derivatives could lead to more potent and selective agrochemicals.

Materials Science: The nitrogen-rich triazole ring is an excellent ligand for coordinating with metal ions, making these compounds suitable for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. chemijournal.com These materials have potential applications in gas storage, catalysis, and sensing. nanobioletters.com Cyano-substituted heterocycles, in particular, have been investigated for their use in organic electronics.

Corrosion Inhibitors: The lone pair electrons on the nitrogen atoms of the triazole ring can effectively interact with metal surfaces, making triazole derivatives potential corrosion inhibitors.

Interdisciplinary Research Avenues for this compound

The future of research on this compound and related compounds lies in fostering interdisciplinary collaborations.

Synthetic Chemistry and Computational Chemistry: A synergistic approach where computational chemists predict stable isomers and reaction pathways, and synthetic chemists validate these predictions in the lab, can significantly accelerate the development of efficient synthetic routes. researchgate.net

Chemistry and Biology: The synthesis of a library of derivatives based on the this compound scaffold, followed by high-throughput screening for biological activity, could lead to the discovery of new therapeutic agents. nih.gov

Materials Science and Engineering: The design and synthesis of novel triazole-based ligands for the creation of functional materials with tailored properties for specific applications, such as gas separation or catalysis, is a promising area of research.

Chemistry and Environmental Science: Investigating the environmental fate and potential applications of triazole derivatives in areas such as sensing of pollutants or as components of "green" corrosion inhibitors would be a valuable contribution.

Q & A

Q. What are the optimal synthetic routes for dimethyl-1H-1,2,4-triazole-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization reactions to form the triazole core, followed by nitrile functionalization. Key steps include:

- Cyclization : Use of hydrazine derivatives with nitrile-containing precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Catalysis : Transition-metal catalysts (e.g., Cu(I)) for regioselective triazole formation via click chemistry .

- Purification : Thin-layer chromatography (TLC) for reaction monitoring and column chromatography for isolation .

Critical Parameters : - Temperature : 80–100°C to balance reaction rate and side-product formation.

- pH Control : Neutral to slightly basic conditions (pH 7–8) to stabilize intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton environments (e.g., methyl groups at positions 1 and 2, nitrile resonance at ~110 ppm) and triazole ring protons (δ 7.5–8.5 ppm) . IR Spectroscopy : Identify the nitrile stretch (C≡N) at ~2200–2250 cm⁻¹ and triazole ring vibrations (C=N/C-N) at 1500–1600 cm⁻¹ . Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Molecular Docking : Screen against protein targets (e.g., kinases or enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with triazole nitrogens and hydrophobic interactions with methyl groups . MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What experimental designs resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary solvents (polar vs. nonpolar), catalysts, and temperatures to isolate factors causing discrepancies .

- Statistical Models : Use a split-plot design (e.g., randomized blocks) to analyze interactions between reaction parameters .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-chlorothiophen-2-yl derivatives) to identify outlier behaviors .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

- Methodological Answer :

- Fate Studies : Use HPLC-MS to track degradation products in simulated environmental conditions (e.g., UV light, pH 4–9) .

- Ecotoxicology : Assess acute toxicity via Daphnia magna bioassays and chronic effects on soil microbiota .

- QSPR Models : Predict biodegradability using quantitative structure-property relationship (QSPR) parameters like logP and molecular volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.